Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-2-thio-
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Overview
Description
Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-2-thio- is a complex organic compound that features a benzofuran ring substituted with dimethoxy, piperidinoethoxy, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-2-thio- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dimethoxy and piperidinoethoxy groups. The final step involves the incorporation of the methylthio group and the formation of the urea moiety. Common reagents used in these reactions include dimethoxybenzene, piperidine, ethyl chloroformate, and methyl isothiocyanate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters. Industrial production may also involve purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-2-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under specific conditions, such as inert atmospheres, controlled temperatures, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives.
Scientific Research Applications
Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-2-thio- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-2-thio- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways. Detailed studies are required to elucidate the exact mechanism of action for each specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-2-thio- include:
- Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-propyl-
- Urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-tert-butyl-
Uniqueness
The uniqueness of urea, 1-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-3-methyl-2-thio- lies in its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of the methylthio group, in particular, may confer unique reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
75883-72-6 |
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Molecular Formula |
C19H27N3O4S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-methylthiourea |
InChI |
InChI=1S/C19H27N3O4S/c1-20-19(27)21-14-15(23-2)13-7-11-25-16(13)18(24-3)17(14)26-12-10-22-8-5-4-6-9-22/h7,11H,4-6,8-10,12H2,1-3H3,(H2,20,21,27) |
InChI Key |
OVAYTNSHPSPCDK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OC=C2)OC |
Origin of Product |
United States |
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